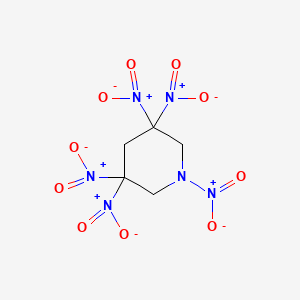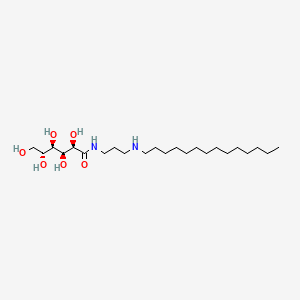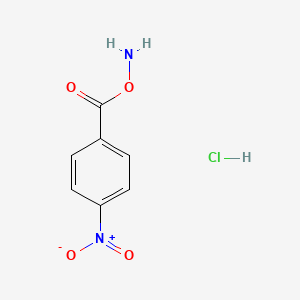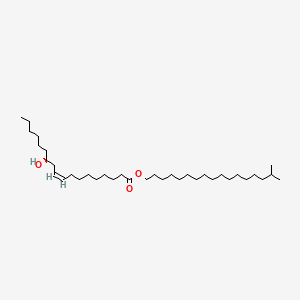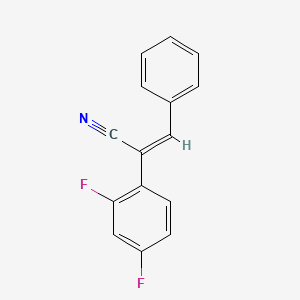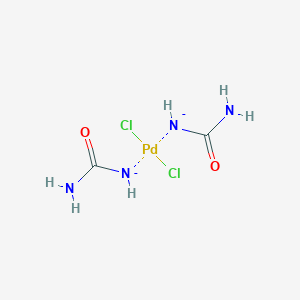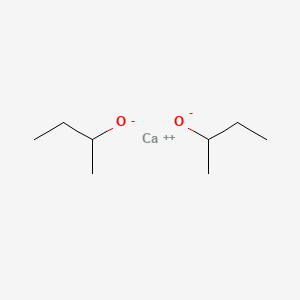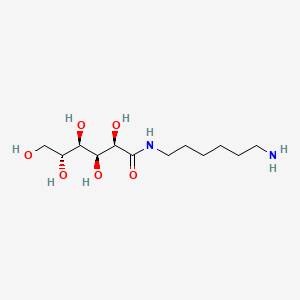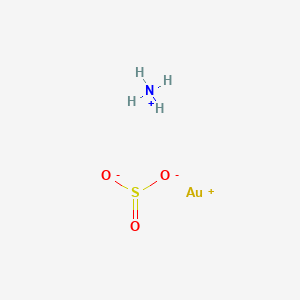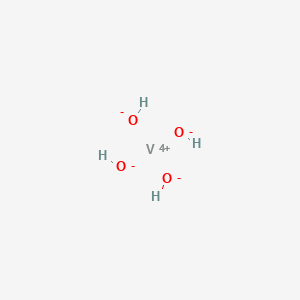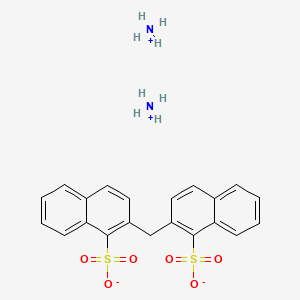
2-(1-Ethyl-1-methylpropyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Ethyl-1-methylpropyl)pyridine is an organic compound belonging to the class of pyridines. Pyridines are nitrogen-containing heterocyclic compounds that are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science. The structure of this compound consists of a pyridine ring substituted with a 1-ethyl-1-methylpropyl group at the second position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethyl-1-methylpropyl)pyridine can be achieved through several methods. One common approach involves the alkylation of pyridine with 1-ethyl-1-methylpropyl halide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves continuous flow processes to ensure high yield and purity. The use of catalytic systems, such as palladium or nickel catalysts, can enhance the efficiency of the synthesis. Additionally, the reaction conditions are optimized to minimize by-products and maximize the yield of the target compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Ethyl-1-methylpropyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce reduced pyridine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Halogenated pyridine derivatives.
Applications De Recherche Scientifique
2-(1-Ethyl-1-methylpropyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 2-(1-Ethyl-1-methylpropyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine: The parent compound with a simpler structure.
2-Ethylpyridine: A similar compound with an ethyl group at the second position.
2-Methylpyridine: A compound with a methyl group at the second position.
Uniqueness
2-(1-Ethyl-1-methylpropyl)pyridine is unique due to the presence of the 1-ethyl-1-methylpropyl group, which imparts specific chemical and physical properties. This substitution can influence the compound’s reactivity, solubility, and biological activity, making it distinct from other pyridine derivatives .
Propriétés
Numéro CAS |
85895-81-4 |
|---|---|
Formule moléculaire |
C11H17N |
Poids moléculaire |
163.26 g/mol |
Nom IUPAC |
2-(3-methylpentan-3-yl)pyridine |
InChI |
InChI=1S/C11H17N/c1-4-11(3,5-2)10-8-6-7-9-12-10/h6-9H,4-5H2,1-3H3 |
Clé InChI |
LZBIYSQACJTTQH-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(CC)C1=CC=CC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


